

# Application Notes and Protocols for ODM-204 CYP17A1 Enzyme Inhibition Assay

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## Compound of Interest

Compound Name: ODM-204

Cat. No.: B3419984

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## Introduction

**ODM-204** is a novel, nonsteroidal small molecule inhibitor targeting both the cytochrome P450 17A1 (CYP17A1) enzyme and the androgen receptor (AR).[1][2][3] This dual mechanism of action makes it a promising candidate for the treatment of castration-resistant prostate cancer (CRPC), which often relies on androgen signaling for growth and survival.[1] CYP17A1 is a critical enzyme in the androgen biosynthesis pathway, catalyzing both 17 $\alpha$ -hydroxylase and 17,20-lyase activities, which are essential for the production of androgens such as dehydroepiandrosterone (DHEA) and androstenedione.[4][5][6] By inhibiting CYP17A1, **ODM-204** effectively reduces the production of androgens that can activate the AR. This document provides detailed application notes and protocols for assessing the inhibitory activity of **ODM-204** against the CYP17A1 enzyme.

## Quantitative Data Summary

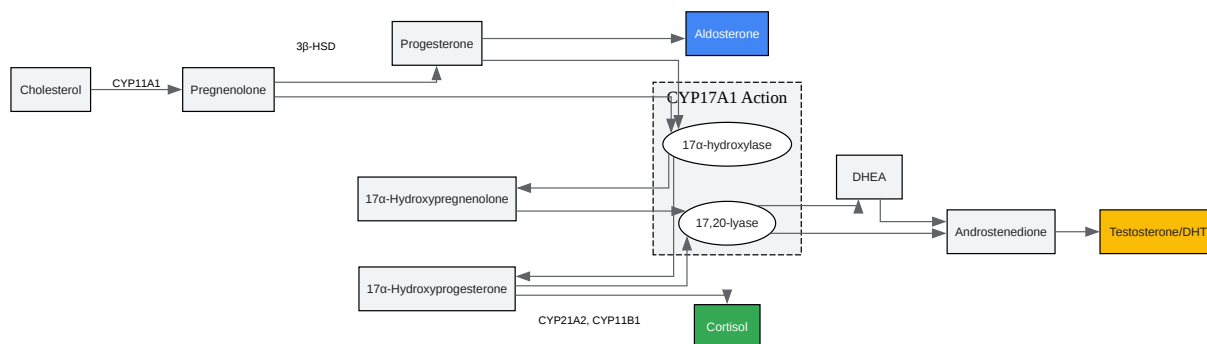
**ODM-204** has demonstrated potent inhibition of both CYP17A1 and the androgen receptor. The following table summarizes the key quantitative data for **ODM-204** and a comparator compound, Abiraterone.

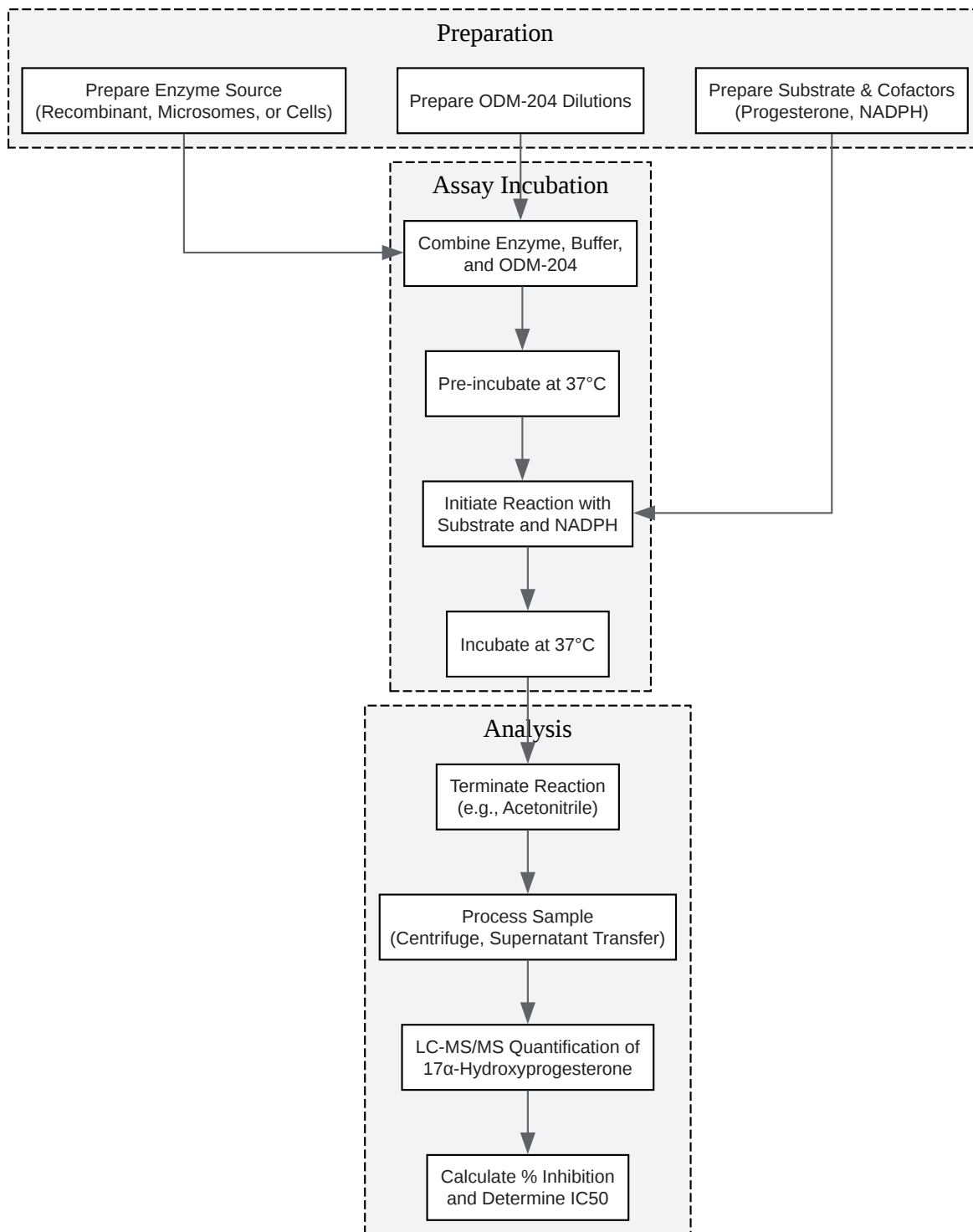
Compound	Target	Parameter	Value	Reference
ODM-204	CYP17A1	IC50	22 nM	[7][8]
Androgen Receptor	IC50	80 nM	[7]	
Androgen Receptor	Ki	47 nM	[8]	
Abiraterone	CYP17A1	Ki*	0.39 nM	[9]

Note: The Ki for Abiraterone represents the inhibition constant of the final high-affinity complex, as it is a slow, tight-binding inhibitor.

## Signaling Pathway

The CYP17A1 enzyme is a key bifurcation point in the steroidogenesis pathway. It converts pregnenolone and progesterone into precursors for both glucocorticoids and sex steroids. The following diagram illustrates the central role of CYP17A1 in androgen biosynthesis.





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